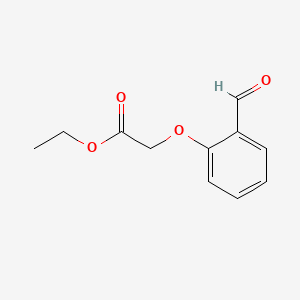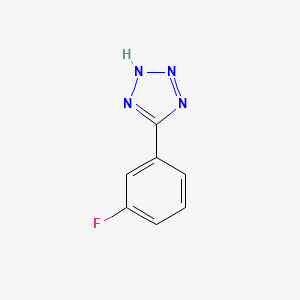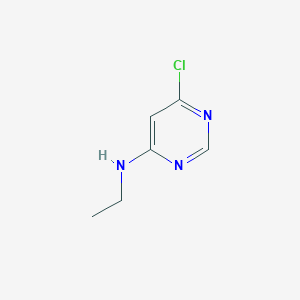
2-(2-甲酰基苯氧基)乙酸乙酯
概述
描述
Ethyl 2-(2-formylphenoxy)acetate is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of an ethyl ester group, a formyl group, and a phenoxy group attached to an acetate backbone
科学研究应用
Ethyl 2-(2-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-formylphenoxy)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetone. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-(2-formylphenoxy)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: Ethyl 2-(2-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-(2-carboxyphenoxy)acetic acid.
Reduction: Ethyl 2-(2-hydroxyphenoxy)acetate.
Substitution: Ethyl 2-(2-nitrophenoxy)acetate or ethyl 2-(2-halophenoxy)acetate.
作用机制
The mechanism of action of ethyl 2-(2-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives have been studied for their inhibitory effects on enzymes like α-glucosidase, which is involved in carbohydrate metabolism. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
相似化合物的比较
Ethyl 2-(2-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(2-hydroxyphenoxy)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 2-(2-nitrophenoxy)acetate: Contains a nitro group instead of a formyl group, leading to different chemical and biological properties.
Ethyl 2-(2-halophenoxy)acetate:
The uniqueness of ethyl 2-(2-formylphenoxy)acetate lies in its formyl group, which provides a versatile functional site for various chemical transformations and biological interactions.
属性
IUPAC Name |
ethyl 2-(2-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWJJQUUORDFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323407 | |
| Record name | ethyl 2-(2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-61-4 | |
| Record name | 41873-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on novel polyhydroquinoline Schiff’s base derivatives. What is the significance of Ethyl 2-(2-formylphenoxy)acetate in this context?
A1: Ethyl 2-(2-formylphenoxy)acetate plays a crucial role as a building block in the synthesis of the polyhydroquinoline Schiff’s base derivatives investigated in this study []. While the paper doesn't delve into the specific reaction mechanisms, it highlights that this compound likely reacts with other starting materials to form the final polyhydroquinoline structures. These structures are then tested for their α-glucosidase inhibitory activity. Therefore, understanding the properties and reactivity of Ethyl 2-(2-formylphenoxy)acetate is essential for comprehending the synthesis and potential applications of these novel derivatives.
Q2: The research mentions molecular docking studies. How might these studies provide insights into the interaction of the synthesized derivatives with α-glucosidase, and how might Ethyl 2-(2-formylphenoxy)acetate contribute to these interactions?
A2: Molecular docking simulations can predict the preferred orientation of a molecule, in this case, the polyhydroquinoline Schiff’s base derivative, when binding to a target protein, such as α-glucosidase []. By analyzing the docking results, researchers can identify potential interactions like hydrogen bonds, hydrophobic interactions, or electrostatic forces between the derivative and the enzyme's active site.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)



![(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)


